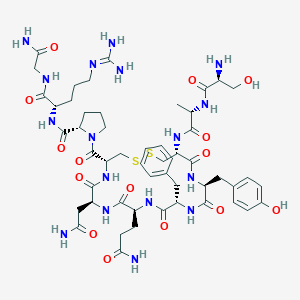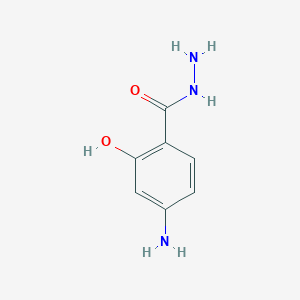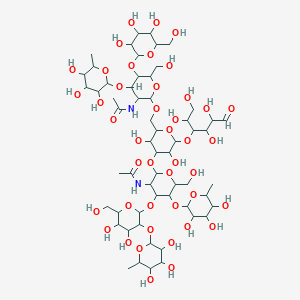
Trifucosyllacto-N-hexaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifucosyllacto-N-hexaose is a complex oligosaccharide that has been found to have significant biochemical and physiological effects. It is a carbohydrate molecule that is made up of six monosaccharides, including fucose, lactose, and glucose. This molecule has been the subject of intense scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Oligosaccharides in Human Milk
Trifucosyllacto-N-hexaose is a core structure found in certain oligosaccharides in human milk. These oligosaccharides, including trifucosyllacto-N-hexaose, are present in the milk of secretors but absent in non-secretor women. They are involved in the formation of blood group determinants, indicating their significance in immunological responses and infant development (Yamashita, Tachibana, & Kobata, 1977).
Tumor-Associated Antigens
Trifucosyllacto-N-hexaose and its derivatives have been identified as tumor-associated antigens. Their presence in human milk and association with tumor markers suggest potential applications in cancer research and diagnostics (Nilsson, Lönn, & Norberg, 1991).
Mass Spectrometry and Structural Analysis
The compound has been studied using techniques like collision-induced dissociation and mass spectrometry. These studies provide insights into the structural characteristics of trifucosyllacto-N-hexaose, important for understanding its biological functions (Penn, Cancilla, & Lebrilla, 1996).
Analytical Chemistry Applications
Trifucosyllacto-N-hexaose has been used in studies focusing on analytical chemistry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). These studies contribute to advancements in oligosaccharide analysis and have implications for broader biochemical research (Rohmer et al., 2010).
Quantification in Human Milk
Methods have been developed for the quantification of oligosaccharides like trifucosyllacto-N-hexaose in human milk. These methods are crucial for understanding the nutritional and immunological contributions of milk oligosaccharides (Thurl, Offermanns, Müller-Werner, & Sawatzki, 1991).
Physiological and Pathophysiological Roles
Studies have shown the physiological and pathophysiological roles of fucose-containing oligosaccharides, which include trifucosyllacto-N-hexaose. These roles span immunity, cancer, and developmental processes, highlighting the biological significance of these compounds (Schneider, Al-Shareffi, & Haltiwanger, 2017).
Nutraceutical Applications
Research has also focused on the nutraceutical applications of fucose-containing oligosaccharides, including trifucosyllacto-N-hexaose. These compounds have been studied for their prebiotic, antibacterial, antiviral, and immunomodulating effects (Zhu et al., 2020).
NMR Spectroscopy and Characterization
Nuclear magnetic resonance (NMR) spectroscopy has been used to characterize trifucosyllacto-N-hexaose and its derivatives from human milk. These studies provide detailed structural information crucial for understanding the biological functions of these oligosaccharides (Dua, Goso, Dube, & Bush, 1985).
Propiedades
Número CAS |
116883-09-1 |
|---|---|
Nombre del producto |
Trifucosyllacto-N-hexaose |
Fórmula molecular |
C58H98N2O43 |
Peso molecular |
1511.4 g/mol |
Nombre IUPAC |
N-[2-[[4-[3-acetamido-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C58H98N2O43/c1-13-27(71)34(78)39(83)53(89-13)98-46-23(11-66)95-52(26(60-17(5)68)48(46)101-58-50(38(82)32(76)21(9-64)93-58)103-55-41(85)36(80)29(73)15(3)91-55)102-49-33(77)24(96-57(43(49)87)97-44(19(70)7-62)30(74)18(69)6-61)12-88-51-25(59-16(4)67)47(100-54-40(84)35(79)28(72)14(2)90-54)45(22(10-65)94-51)99-56-42(86)37(81)31(75)20(8-63)92-56/h6,13-15,18-58,62-66,69-87H,7-12H2,1-5H3,(H,59,67)(H,60,68) |
Clave InChI |
YOTBLRKYLWEPOA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Otros números CAS |
116883-09-1 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



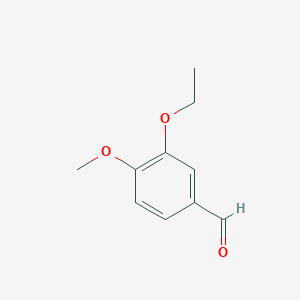
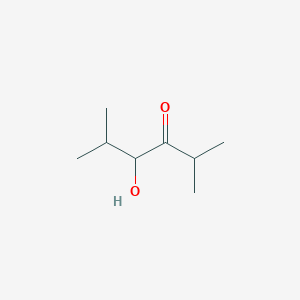
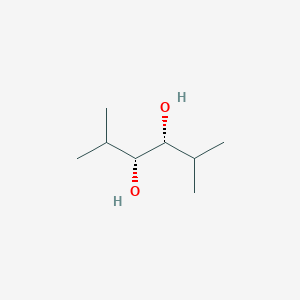

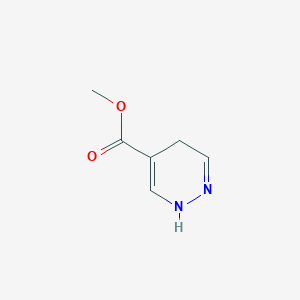
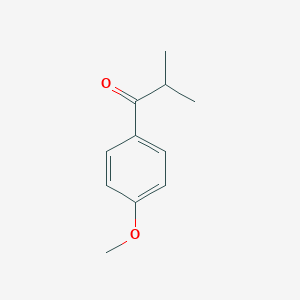
![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)
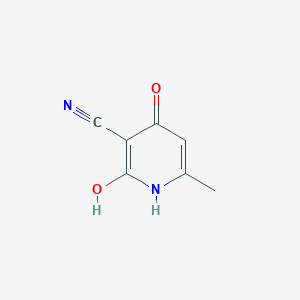
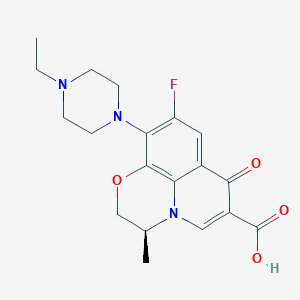
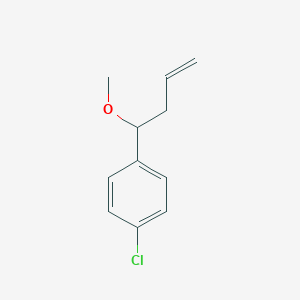
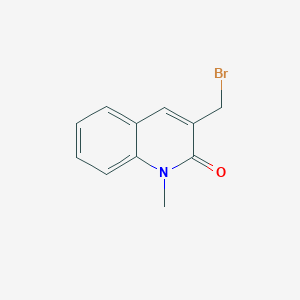
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
